(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one
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Overview
Description
(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic antibiotics characterized by a heterocyclic ring structure containing one oxygen atom, one nitrogen atom, and three carbon atoms
Mechanism of Action
Target of Action
Oxazolidine compounds have been reported to inhibit the msra (abc) efflux pump , which plays a crucial role in antibiotic resistance in certain pathogenic microorganisms .
Mode of Action
It’s worth noting that certain oxazolidine compounds have been found to inhibit the msra pump, thereby increasing the potency of antibiotics like erythromycin . This suggests that these compounds may interact with their targets through specific hydrogen interactions in the ATP binding site of the MsrA protein .
Biochemical Pathways
The inhibition of efflux pumps like msra can impact the efflux of antibiotics from bacterial cells, thereby enhancing their antimicrobial activity .
Result of Action
The inhibition of the msra pump by certain oxazolidine compounds has been associated with increased potency of antibiotics, suggesting a potential role in combating antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one typically involves the reaction of a chiral amino alcohol with a benzoyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of oxazolidinone derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired product, such as recrystallization or chromatography .
Types of Reactions:
Oxidation: Oxazolidinone derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of oxazolidinones can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom of the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted oxazolidinones.
Scientific Research Applications
(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential antibacterial properties, particularly against gram-positive bacteria.
Medicine: Explored as a scaffold for the development of new antibiotics and other therapeutic agents.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a similar mode of action.
Cycloserine: Although structurally different, it shares some functional similarities in inhibiting bacterial cell wall synthesis.
Uniqueness: (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one is unique due to its specific chiral configuration and the presence of the benzoyloxymethyl group, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(8-4-2-1-3-5-8)15-6-9-7-16-11(14)12-9/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOQUJMFWHMHRA-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)COC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)COC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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